N-[(4-carbamoylphenyl)carbamothioyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminocarbonyl group, a nitro group, and a carbonothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminocarbonylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the thiol derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide
- N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methylbenzamide
Uniqueness
N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as a precursor for further chemical modifications and its activity in biological systems.
Properties
Molecular Formula |
C15H12N4O4S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-[(4-nitrobenzoyl)carbamothioylamino]benzamide |
InChI |
InChI=1S/C15H12N4O4S/c16-13(20)9-1-5-11(6-2-9)17-15(24)18-14(21)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,20)(H2,17,18,21,24) |
InChI Key |
SDDFKLQSVHLSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.